

Application Notes and Protocols for Photometric Titration with Glycine Cresol Red

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Compound of Interest

Compound Name: Glycine cresol red

Cat. No.: B1207919

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Introduction

Photometric titration is a highly accurate analytical technique used to determine the concentration of a substance in solution by measuring the change in light absorbance during a titration. This method is particularly advantageous for complexometric titrations where a visual endpoint is either difficult to discern or requires enhanced precision. **Glycine Cresol Red** is a complexometric indicator that forms colored complexes with various metal ions, making it a suitable indicator for the photometric titration of metals such as aluminum (Al^{3+}), gallium (Ga^{3+}), and indium (In^{3+}).^[1]

This document provides a detailed experimental setup and protocol for the photometric titration of a metal ion solution (exemplified with Gallium (III)) with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using **Glycine Cresol Red** as the indicator.

Principle of the Method

In a complexometric titration, a chelating agent, most commonly EDTA, is used as the titrant to form a stable, colorless complex with the metal ion being analyzed. The indicator, **Glycine Cresol Red**, also forms a colored complex with the metal ion. The titration proceeds as follows:

- Initially, the **Glycine Cresol Red** indicator is added to the metal ion solution, forming a colored metal-indicator complex.

- As the EDTA titrant is added, it begins to react with the free metal ions, forming a more stable metal-EDTA complex.
- Once all the free metal ions have been complexed by EDTA, the EDTA starts to displace the indicator from the metal-indicator complex.
- This displacement results in a color change, which is monitored by a photometer at a specific wavelength. The endpoint of the titration is the point at which a sharp change in absorbance is observed, corresponding to the complete complexation of the metal ions by EDTA.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the photometric titration of metal ions with EDTA using **Glycine Cresol Red**. Please note that the optimal wavelength for the metal-**Glycine Cresol Red** complex may need to be determined experimentally.

Parameter	Value	Reference/Comment
Indicator	Glycine Cresol Red	Complexometric Indicator[1]
Titrant	Standardized EDTA Solution	Typically 0.01 M
Analyte Examples	Al ³⁺ , Ga ³⁺ , In ³⁺	[1]
pH Range for Cresol Red	7.2 - 8.8 (yellow to red)	For the indicator itself
Wavelength (λ _{max}) of Cresol Red	~434 nm (acidic), ~573 nm (basic)	For the free indicator
Estimated λ _{max} for Ga(III)-Indicator Complex	500 - 530 nm	Based on similar metal-dye complexes. It is recommended to determine the optimal wavelength experimentally.
Stability Constants (log β) of Metal-Glycine Complexes	Co(II): β ₁ =1.10x10 ⁵ , β ₂ =1.45x10 ⁹ Ni(II): β ₁ =1.45x10 ⁶ , β ₂ =1.29x10 ¹¹ Cu(II): β ₁ =3.31x10 ⁸ , β ₂ =5.62x10 ¹⁵	Provides context on the affinity of the glycine moiety for metals.

Experimental Protocols

Reagent and Solution Preparation

- Standardized EDTA Solution (0.01 M):
 - Dry analytical grade disodium EDTA dihydrate ($\text{Na}_2\text{H}_2\text{Y} \cdot 2\text{H}_2\text{O}$) at 80°C for 2 hours and cool in a desiccator.
 - Accurately weigh approximately 3.722 g of the dried EDTA and dissolve it in deionized water in a 1 L volumetric flask. Make up to the mark with deionized water and mix thoroughly.
- **Glycine Cresol Red** Indicator Solution (0.1% w/v):
 - Dissolve 0.1 g of **Glycine Cresol Red** in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.
- Acetate Buffer Solution (pH 4.5):
 - Dissolve 8.2 g of anhydrous sodium acetate in deionized water.
 - Add 10.5 mL of glacial acetic acid and dilute to 1 L with deionized water. Adjust the pH to 4.5 using a pH meter.
- Gallium(III) Stock Solution (approx. 0.01 M):
 - Accurately weigh a known amount of high-purity gallium metal.
 - Carefully dissolve the metal in a minimal amount of concentrated hydrochloric acid with gentle heating in a fume hood.
 - Dilute the dissolved gallium solution with deionized water in a volumetric flask to a known volume to obtain a stock solution of approximately 0.01 M.

Instrumentation

- Spectrophotometer or Photometric Titrator: Equipped with a titration vessel and a submersible probe or a flow-through cell.

- Burette: A calibrated 25 mL or 50 mL burette for the delivery of the EDTA titrant. An automated burette is recommended for higher precision.
- Magnetic Stirrer and Stir Bar: To ensure continuous mixing of the solution during the titration.
- pH Meter: For the initial pH adjustment of the sample solution.

Photometric Titration Procedure

- Wavelength Selection:
 - Prepare a solution containing the Gallium(III) stock solution, acetate buffer, and a few drops of the **Glycine Cresol Red** indicator solution.
 - Scan the absorbance of this solution across the visible spectrum (400-700 nm) to determine the wavelength of maximum absorbance (λ_{max}) for the Ga(III)-**Glycine Cresol Red** complex. Set the photometer to this wavelength for the titration.
- Sample Preparation:
 - Pipette a known volume (e.g., 20.00 mL) of the Gallium(III) stock solution into the titration vessel.
 - Add 20 mL of the acetate buffer (pH 4.5) to maintain a constant pH.
 - Add 5-10 drops of the **Glycine Cresol Red** indicator solution.
 - Place a magnetic stir bar in the vessel and place it on the magnetic stirrer.
- Titration:
 - Position the titration vessel in the photometer and insert the burette tip below the surface of the solution.
 - Record the initial absorbance of the solution.
 - Begin adding the standardized 0.01 M EDTA solution in small increments (e.g., 0.5 mL).

- After each addition, allow the solution to stabilize while stirring, and then record the volume of EDTA added and the corresponding absorbance.
- As the endpoint is approached (indicated by a more significant change in absorbance), reduce the increment size (e.g., to 0.1 mL or less) to obtain more data points in the region of the endpoint.
- Continue the titration past the endpoint until the absorbance values become relatively constant.
- Data Analysis:
 - Plot a graph of absorbance versus the volume of EDTA added.
 - The titration curve will typically consist of two linear segments with different slopes.
 - Extrapolate the two linear portions of the curve until they intersect. The volume of EDTA at the intersection point corresponds to the endpoint of the titration.
 - Calculate the concentration of the Gallium(III) solution using the following formula:

$$M_{\text{metal}} * V_{\text{metal}} = M_{\text{EDTA}} * V_{\text{EDTA}}$$

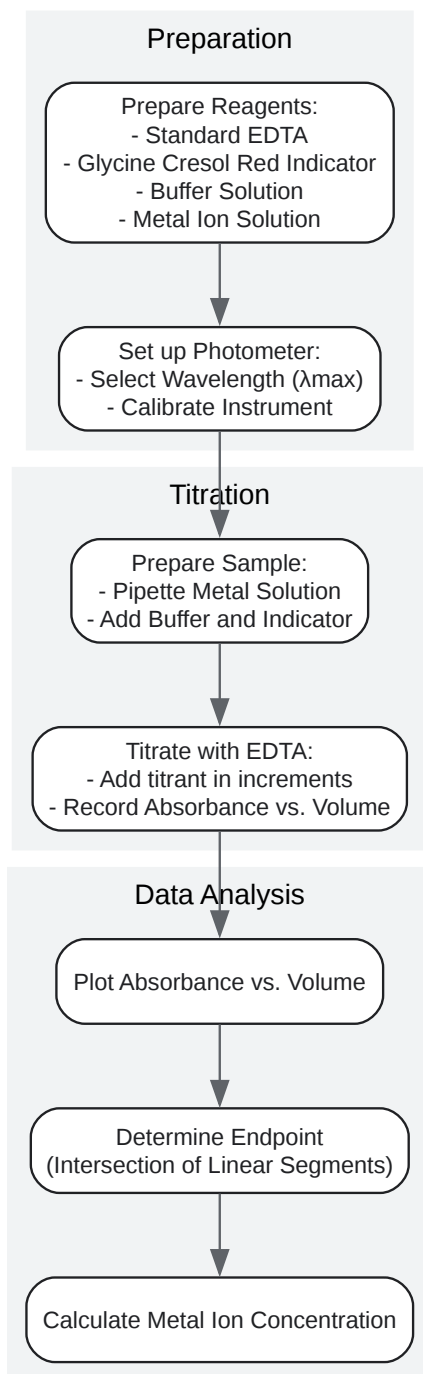
Where:

- M_{metal} = Molarity of the metal ion solution
- V_{metal} = Volume of the metal ion solution
- M_{EDTA} = Molarity of the EDTA solution
- V_{EDTA} = Volume of EDTA added at the endpoint

Visualizations

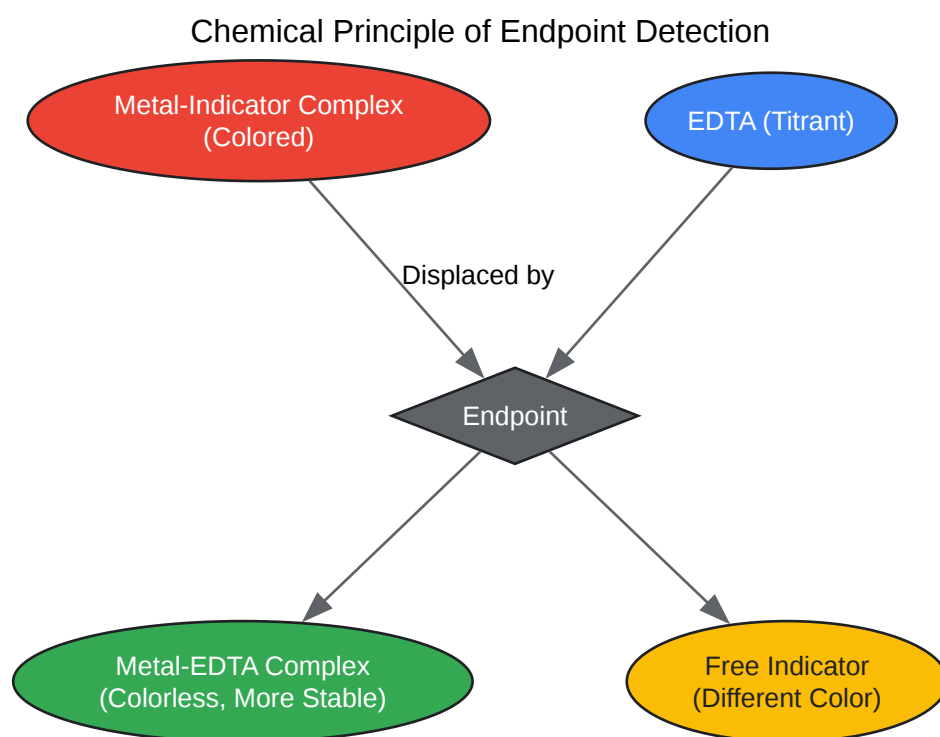
Experimental Workflow

Experimental Workflow for Photometric Titration

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Caption: Workflow for the photometric titration of a metal ion.

Chemical Principle of Endpoint Detection



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Caption: Displacement reaction at the titration endpoint.

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References

- 1. scispace.com [scispace.com]
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